4-fluoro-2-methylpyrimidine

Nucleophilic aromatic substitution Synthetic methodology Reaction kinetics

4-Fluoro-2-methylpyrimidine (CAS 51421-89-7) is the precision electrophile for kinase inhibitor scaffolds. The 4-fluoro substituent is electronically activated for SNAr by adjacent ring nitrogens, providing a 60–200× kinetic advantage over chloro/bromo analogs. The 2-methyl group modulates sterics and electronics, ensuring regioselectivity not possible with 5- or 6-positional isomers. Validated for CDK and FGFR4 inhibitor patent routes. Confirm isomer identity to avoid failed syntheses. High-purity batches available.

Molecular Formula C5H5FN2
Molecular Weight 112.10 g/mol
CAS No. 51421-89-7
Cat. No. B6612194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-2-methylpyrimidine
CAS51421-89-7
Molecular FormulaC5H5FN2
Molecular Weight112.10 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=N1)F
InChIInChI=1S/C5H5FN2/c1-4-7-3-2-5(6)8-4/h2-3H,1H3
InChIKeyROESVNDKXUQIHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-methylpyrimidine (CAS 51421-89-7) – Core Chemical Identity and Procurement Classification


4-Fluoro-2-methylpyrimidine (CAS 51421-89-7) is a fluorinated heterocyclic building block consisting of a pyrimidine core with a fluorine atom at the 4-position and a methyl group at the 2-position, with molecular formula C₅H₅FN₂ and molecular weight 112.10 g/mol . The compound belongs to the class of simple monofluoropyrimidines and serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitor scaffolds, antiviral agents, and functionalized heterocycles [1]. Its procurement value stems from the unique electronic and steric profile conferred by the specific 4-fluoro/2-methyl substitution pattern, which differentiates it from positional isomers and other halogenated pyrimidine analogs in downstream synthetic applications [2].

4-Fluoro-2-methylpyrimidine (CAS 51421-89-7) – Why In-Class Pyrimidine Analogs Cannot Be Substituted Without Functional Consequence


Generic substitution among fluorinated pyrimidines is not scientifically justified because the precise position of the fluorine and methyl substituents on the pyrimidine ring dictates fundamentally different reactivity profiles in nucleophilic aromatic substitution (SNAr), cross-coupling, and downstream biological target engagement. The 4-fluoro substituent on 4-fluoro-2-methylpyrimidine is electronically activated by the adjacent ring nitrogens for SNAr at a magnitude that cannot be replicated by the 5-fluoro positional isomer (CAS 54376-50-0) or by non-fluorinated halogen analogs [1]. Furthermore, the 2-methyl group exerts both steric and electron-donating effects that modulate the electrophilicity of the 4-position fluorine, creating a reactivity window distinct from 4-fluoro-6-methylpyrimidine (the 6-methyl isomer) or 4-fluoro-2,6-dimethylpyrimidine [2]. Procurement of an incorrect positional isomer or alternative halogenated pyrimidine will result in altered reaction kinetics, different regioselectivity in subsequent derivatization, and ultimately divergent pharmacological properties of the final compound [3].

4-Fluoro-2-methylpyrimidine (CAS 51421-89-7) – Quantified Differential Evidence Versus Comparator Compounds


Piperidinolysis Reaction Rate: 4-Fluoro-2-methylpyrimidine vs. Non-Fluorinated Halogenopyrimidines

4-Fluoro-2-methylpyrimidine exhibits dramatically accelerated nucleophilic aromatic substitution kinetics compared to corresponding chloro-, bromo-, and iodo-pyrimidines. In piperidinolysis reactions, fluoropyrimidines including 4-fluoro-2-methylpyrimidine react 60–200 times faster than their non-fluorinated halogen counterparts under identical temperature conditions [1].

Nucleophilic aromatic substitution Synthetic methodology Reaction kinetics

Positional Isomer Differentiation: 4-Fluoro-2-methylpyrimidine vs. 5-Fluoro-2-methylpyrimidine vs. 4-Fluoro-6-methylpyrimidine

The 4-fluoro substitution pattern in 4-fluoro-2-methylpyrimidine places the fluorine adjacent to two ring nitrogens (N1 and N3), activating it for nucleophilic displacement, whereas the 5-fluoro positional isomer (5-fluoro-2-methylpyrimidine, CAS 54376-50-0) lacks this activation and is not a viable SNAr substrate [1]. Additionally, the 6-methyl isomer (4-fluoro-6-methylpyrimidine) and 4-fluoro-2,6-dimethylpyrimidine differ in steric and electronic properties due to the additional methyl substitution [2].

Regioselective synthesis Medicinal chemistry building blocks Positional isomer comparison

Physicochemical Differentiation: 4-Fluoro-2-methylpyrimidine Physical Properties vs. 5-Fluoro-2-methylpyrimidine

4-Fluoro-2-methylpyrimidine exhibits distinct physicochemical properties compared to its 5-fluoro positional isomer, including differences in boiling point, vapor pressure, and XLogP3, which affect handling, purification, and analytical verification in laboratory workflows [1].

Physical chemistry Quality control Compound identification

Synthetic Route Differentiation: 4-Fluoro-2-methylpyrimidine vs. 2-Fluoropyrimidine Analogs

4-Fluoro-2-methylpyrimidine is synthesized via treatment of appropriate trimethylpyrimidin-4-ylammonium chlorides with aqueous potassium hydrogen difluoride, a distinct synthetic route from 2-fluoropyrimidine derivatives which are prepared by diazotization of corresponding aminopyrimidines in fluoroboric acid [1]. This synthetic divergence reflects fundamental differences in the electronic environment of the 4-position versus the 2-position on the pyrimidine ring.

Synthetic chemistry Process development Precursor selection

Kinase Inhibitor Scaffold Potential: 4-Fluoro-2-methylpyrimidine in CDK and FGFR4 Inhibitor Development

Substituted pyrimidines bearing the 2-methylpyrimidine core, including 4-fluoro-2-methylpyrimidine derivatives, have been characterized as cyclin-dependent kinase (CDK) inhibitors with in vivo tumor cell proliferation inhibitory effects [1]. Separately, pyrimidine derivatives incorporating the 4-fluoro substitution pattern have been patented as FGFR4 kinase inhibitors for therapeutic applications [2]. The 2-methyl-4-fluoro substitution pattern provides a validated scaffold for kinase inhibitor design distinct from alternative substitution patterns.

Medicinal chemistry Kinase inhibition Drug discovery

N-Oxide Derivatization and Fluorescent Probe Development: 4-Fluoro-2-methylpyrimidine as a Precursor

4-Fluoro-2-methylpyrimidine serves as a starting material for the synthesis of pyrimidine N-oxide derivatives that exhibit visible fluorescence with emission maxima up to 575 nm [1]. A series of 17 novel pyrimidine N-oxide derivatives containing various functional substituents and π-conjugated systems were obtained from this precursor, demonstrating its utility in constructing extended π-systems with tunable photophysical properties [2]. Deoxygenation of the N-oxide group results in loss of visible fluorescence, confirming the critical role of the N-oxide moiety [1].

Fluorescent probes π-Conjugated systems Chemical biology

4-Fluoro-2-methylpyrimidine (CAS 51421-89-7) – Evidence-Based Application Scenarios for Scientific Procurement


Medicinal Chemistry: Synthesis of CDK and FGFR4 Kinase Inhibitor Candidates

4-Fluoro-2-methylpyrimidine is the preferred starting material for constructing 2-methyl-4-substituted pyrimidine scaffolds targeting cyclin-dependent kinases (CDKs) and FGFR4. The 4-fluoro position enables efficient SNAr displacement to introduce diverse amine, ether, or thioether substituents, while the 2-methyl group provides steric and electronic modulation essential for kinase selectivity [1][2]. This specific substitution pattern is validated in patent literature for CDK inhibitors with demonstrated in vivo tumor cell proliferation inhibition [1] and FGFR4 inhibitors for therapeutic applications [2].

Synthetic Methodology: Accelerated SNAr-Based Derivatization Workflows

When designing a synthetic route requiring nucleophilic aromatic substitution on a pyrimidine core, 4-fluoro-2-methylpyrimidine provides a 60–200× kinetic advantage over chloro-, bromo-, or iodo-pyrimidine alternatives [1]. This enables reaction completion under milder conditions (lower temperature, shorter duration) and can improve overall yield in multi-step sequences. The 4-fluoro group is specifically activated for SNAr by adjacent ring nitrogens, a feature absent in 5-fluoro positional isomers [2].

Fluorescent Probe Development: Construction of π-Conjugated Pyrimidine N-Oxides

For research groups developing visible-region fluorescent probes, 4-fluoro-2-methylpyrimidine provides a validated entry point to pyrimidine N-oxide derivatives with tunable emission properties up to 575 nm [1]. The two-step protocol starting from 4-fluoro-2-methylpyrimidine N-oxides enables systematic variation of π-conjugated systems, with 17 novel derivatives reported in the primary literature [1]. The N-oxide functionality is essential for fluorescence, as deoxygenation abolishes visible emission.

Building Block Procurement: HPLC/GC Quality Control and Isomer Verification

The distinct physicochemical properties of 4-fluoro-2-methylpyrimidine (boiling point 128.3±13.0°C at 760 mmHg, vapor pressure 13.0±0.2 mmHg at 25°C) [1] relative to its 5-fluoro positional isomer (XLogP3 0.7, distinct retention behavior) [2] enable unambiguous analytical verification upon receipt. Procurement of the correct isomer is critical because the 5-fluoro isomer cannot undergo the SNAr reactions central to the compound's synthetic utility .

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